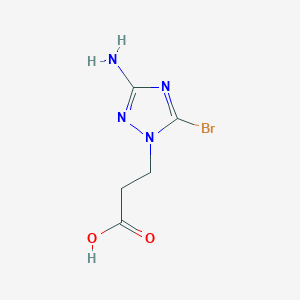![molecular formula C12H17IN2O2 B13323001 2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1973505-15-5](/img/structure/B13323001.png)
2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chemical compound with the molecular formula C12H17IN2O2 and a molecular weight of 348.18 g/mol . It is a derivative of pyrrolo[1,2-a]pyrazine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the 7th position of the tetrahydropyrrolo ring. This compound is used in various chemical research applications due to its unique structure and reactivity.
準備方法
The synthesis of 2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves several steps:
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
化学反応の分析
2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include cesium carbonate, dimethyl sulfoxide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is used in various scientific research applications, including:
作用機序
The mechanism of action of 2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The iodine atom and the Boc protecting group play crucial roles in its reactivity and interactions . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
類似化合物との比較
2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to the presence of both the Boc protecting group and the iodine atom. Similar compounds include:
2-Boc-7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Similar structure but with a bromine atom instead of iodine.
2-Boc-7-chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Similar structure but with a chlorine atom instead of iodine.
2-Boc-7-fluoro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Similar structure but with a fluorine atom instead of iodine.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
特性
CAS番号 |
1973505-15-5 |
|---|---|
分子式 |
C12H17IN2O2 |
分子量 |
348.18 g/mol |
IUPAC名 |
tert-butyl 7-iodo-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
KIDAUHXYAWWZTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


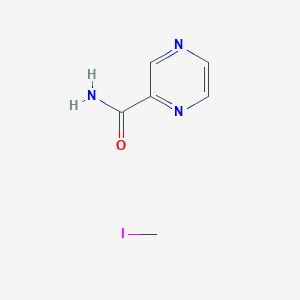
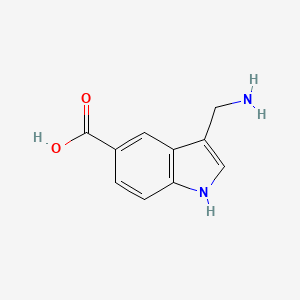
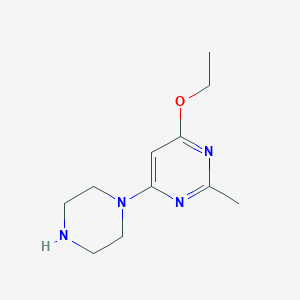
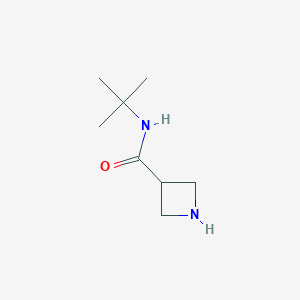
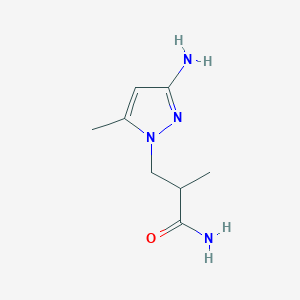
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione](/img/structure/B13322964.png)
![3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13322965.png)
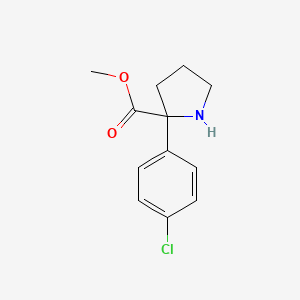
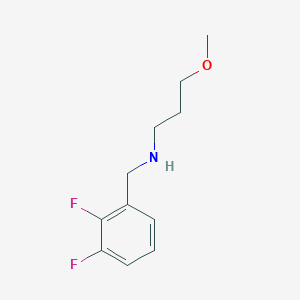
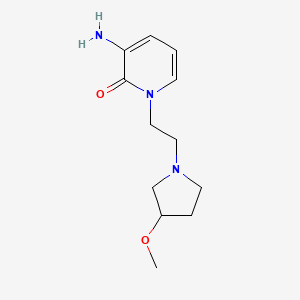

![3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13322993.png)
![8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13323006.png)
